molecular formula C22H18ClN5O4 B2723324 ethyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate CAS No. 895016-87-2

ethyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate

Cat. No. B2723324
M. Wt: 451.87
InChI Key: XJIGOEGDODLMGK-UHFFFAOYSA-N
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Description

“Ethyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate” is a chemical compound . It is part of the pyrazolo[3,4-d]pyrimidine class of compounds, which are known to be valuable building blocks in organic synthesis .


Synthesis Analysis

The synthesis of such compounds often involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provides the desired products with moderate to good yields . The synthesis process involves a sequential opening/closing cascade reaction .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core . This core is a nitrogen-containing heterocycle, which is a common framework for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Scientific Research Applications

Antimicrobial and Anticancer Activities

  • A series of compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, closely related to the chemical structure , have been evaluated for their in vitro antimicrobial and anticancer activities. Certain compounds exhibited higher anticancer activity compared to the reference drug, doxorubicin, alongside showing good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Biological Evaluation

  • Novel pyrazolopyrimidines derivatives have been synthesized for their potential as anticancer and anti-5-lipoxygenase agents. These derivatives include ethyl 2-(3,6-dimethyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl) acetate, showing promise in cytotoxicity tests against cancer cell lines and in inhibiting 5-lipoxygenase, suggesting potential anti-inflammatory effects (Rahmouni et al., 2016).

Future Directions

The future directions in the research of this compound could involve further exploration of its potential applications, particularly in the field of pharmaceuticals . Additionally, more research could be done to improve the synthesis processes and develop new synthesis processes .

properties

IUPAC Name

ethyl 4-[[2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O4/c1-2-32-22(31)14-6-8-16(9-7-14)26-19(29)12-27-13-24-20-18(21(27)30)11-25-28(20)17-5-3-4-15(23)10-17/h3-11,13H,2,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIGOEGDODLMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate

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